5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide
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Overview
Description
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with a suitable pyrimidine derivative in the presence of a thiocarboxamide group. The reaction conditions often require a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry for drug discovery.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism of action of 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the methyl and hydroxyl groups.
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine: Similar structure but without the thiocarboxamide group.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the hydroxyl group.
Uniqueness
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide is unique due to the presence of both the hydroxyl and thiocarboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-6(13)12-8(11-4)5(3-10-12)7(9)14/h2-3,10H,1H3,(H2,9,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKALASGPYAFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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